

Application Notes and Protocols: In Vitro Angiogenesis Assay Using Lodamin

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Compound of Interest

Compound Name: *Lodamin*

Cat. No.: *B1681328*

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro endothelial cell tube formation assay is a widely used method to screen for compounds that can modulate this process. **Lodamin**, a nano-polymeric formulation of the potent anti-angiogenic agent TNP-470, has demonstrated significant promise in inhibiting angiogenesis.[1][2][3] This document provides a detailed protocol for assessing the anti-angiogenic potential of **Lodamin** using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).

Mechanism of Action

Lodamin's primary molecular target is Methionine Aminopeptidase 2 (MetAP2), a cytosolic metalloenzyme crucial for protein synthesis and endothelial cell proliferation.[4][5][6][7] By irreversibly inhibiting MetAP2, **Lodamin** induces cell cycle arrest in the G1 phase, leading to the suppression of endothelial cell growth and, consequently, the inhibition of angiogenesis.[5] This targeted action makes **Lodamin** a subject of significant interest in anti-cancer and anti-angiogenic therapeutic research.[8]

Experimental Protocol: Endothelial Cell Tube Formation Assay with **Lodamin**

This protocol outlines the steps for evaluating the effect of **Lodamin** on HUVEC tube formation on a basement membrane matrix.

Materials and Reagents:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®)
- **Lodamin** (stock solution prepared in an appropriate solvent, e.g., DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well cell culture plates
- Calcein AM (for fluorescent visualization)
- Inverted microscope with imaging capabilities

Procedure:

- Preparation of Basement Membrane Matrix Plates:
 - Thaw the basement membrane matrix on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 µL of the thawed matrix to each well of a 96-well plate.
 - Ensure the entire surface of the well is covered.
 - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

- Cell Culture and Seeding:
 - Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
 - Harvest the cells using Trypsin-EDTA and neutralize with medium.
 - Centrifuge the cell suspension and resuspend the pellet in EGM-2 to a concentration of 2×10^5 cells/mL.
- **Lodamin** Treatment:
 - Prepare serial dilutions of **Lodamin** in EGM-2 to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 μ M). Include a vehicle control (medium with the solvent used for **Lodamin**, at the same final concentration).
 - Mix the HUVEC suspension (from step 2) with the different concentrations of **Lodamin**.
- Plating Cells on the Matrix:
 - Carefully add 100 μ L of the cell-**Lodamin** suspension to each corresponding well of the prepared 96-well plate, resulting in 2×10^4 cells per well.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- Visualization and Quantification of Tube Formation:
 - After the incubation period, carefully remove the medium from the wells.
 - For fluorescent imaging, stain the cells with Calcein AM according to the manufacturer's protocol.
 - Visualize the tube-like structures using an inverted microscope.
 - Capture images of multiple fields per well.
 - Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Presentation

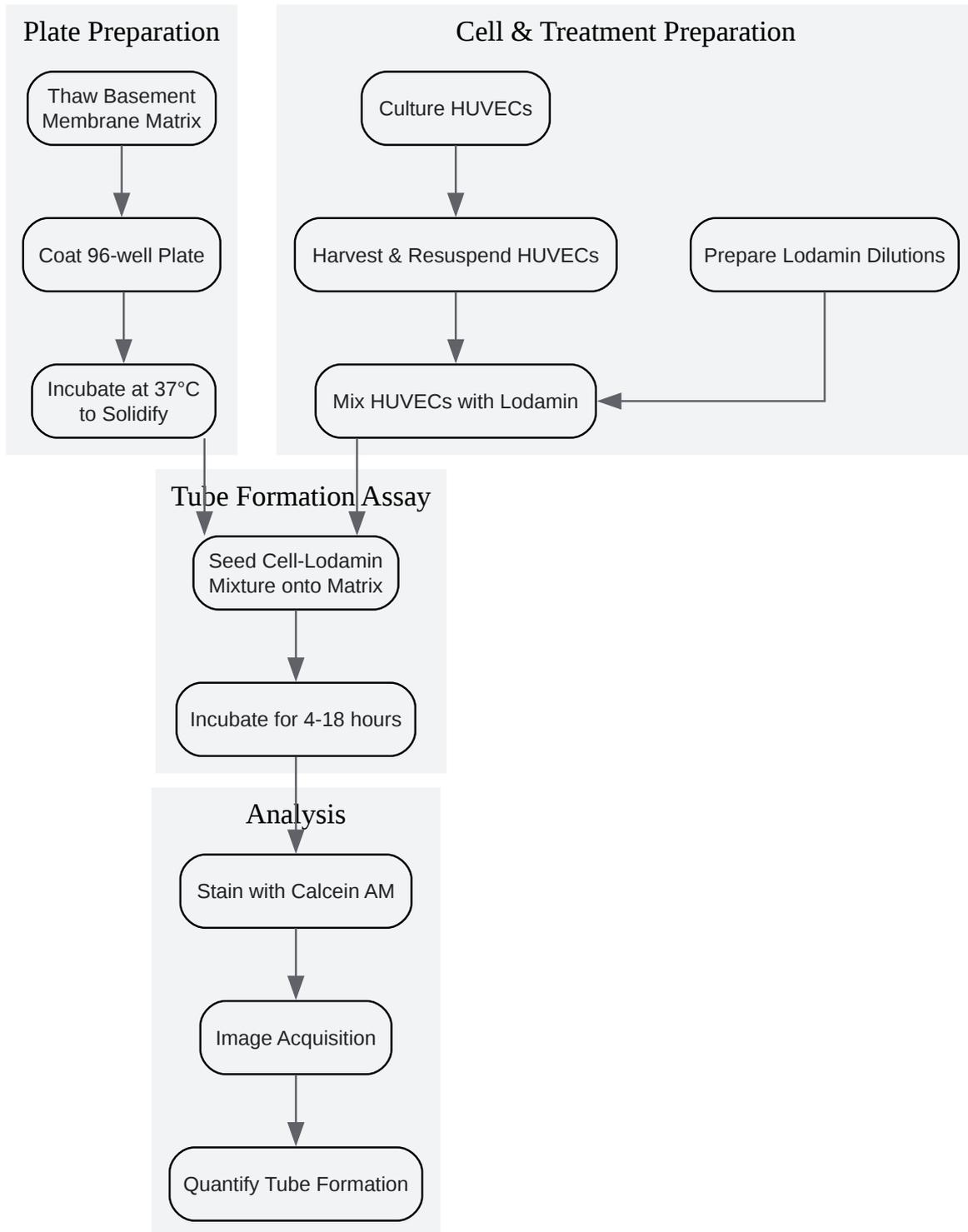
The quantitative data from the tube formation assay should be summarized to compare the effects of different **Lodamin** concentrations. The following table presents hypothetical data illustrating a dose-dependent inhibition of angiogenesis by **Lodamin**.

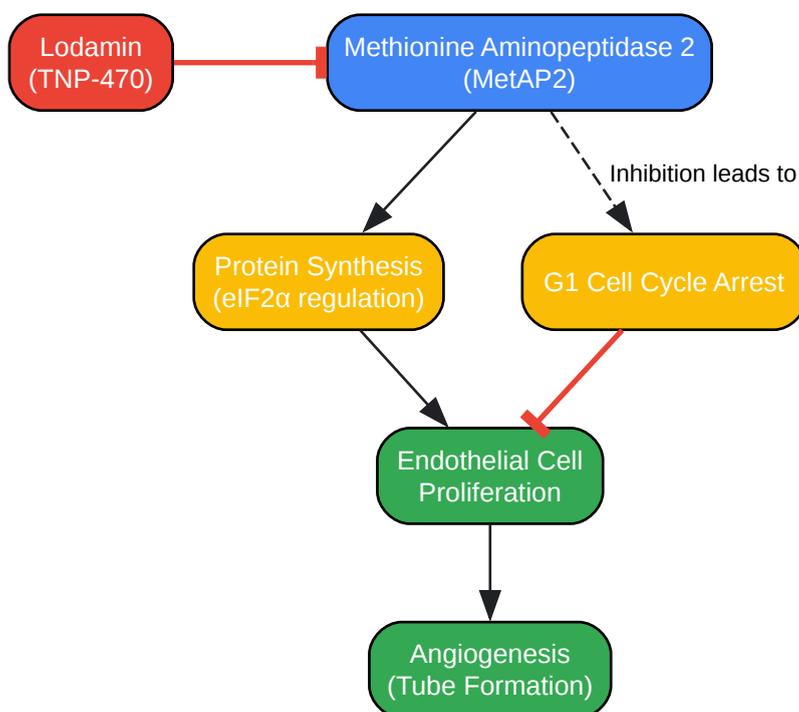
Lodamin Concentration	Total Tube Length (μm)	Number of Junctions	Number of Loops	% Inhibition of Tube Formation
Vehicle Control (0 nM)	15,250 \pm 850	120 \pm 15	85 \pm 10	0%
1 nM	11,438 \pm 720	92 \pm 12	65 \pm 8	25%
10 nM	7,320 \pm 610	58 \pm 9	40 \pm 6	52%
100 nM	3,508 \pm 450	25 \pm 6	15 \pm 4	77%
1 μM	1,220 \pm 210	8 \pm 3	3 \pm 2	92%

Data are presented as mean \pm standard deviation.

Visualizations

Experimental Workflow Diagram





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